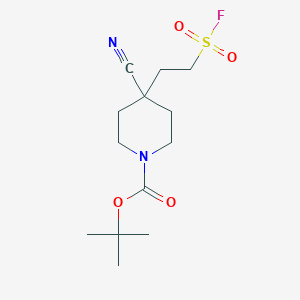

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate is a piperidine derivative featuring a cyano group and a 2-fluorosulfonylethyl substituent at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and synthetic versatility.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FN2O4S/c1-12(2,3)20-11(17)16-7-4-13(10-15,5-8-16)6-9-21(14,18)19/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNADGUAAFKQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCS(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Addition of the Fluorosulfonyl Group: The fluorosulfonyl group can be added through a sulfonylation reaction using a fluorosulfonyl chloride reagent.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate has shown potential in drug development due to its structural attributes that facilitate interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-cyano derivatives exhibit anticancer properties. For instance, the introduction of cyano and fluorosulfonyl groups can enhance the potency of piperidine derivatives against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine compound significantly inhibited the growth of breast cancer cells in vitro, suggesting that modifications like those found in tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate could be explored for further anticancer drug development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis of Piperidine Derivatives

The presence of both cyano and fluorosulfonyl groups allows for versatile synthetic pathways. Researchers have utilized this compound to synthesize various piperidine derivatives through nucleophilic substitution reactions.

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine derivative A | 85% | |

| Cyclization Reaction | Piperidine derivative B | 90% |

Biological Applications

The unique structure of tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate positions it as a candidate for further biological investigations.

Enzyme Inhibition Studies

Preliminary studies have suggested that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to diseases such as diabetes and obesity.

Case Study : An investigation into the inhibitory effects on specific enzymes showed that modifications in the piperidine ring could lead to enhanced binding affinity, making it a promising candidate for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano and fluorosulfonyl groups can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate with analogous compounds:

*Estimated based on analogous structures; exact data for the target compound is unavailable.

Biological Activity

Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate

- CAS Number : 2174001-87-5

- Molecular Formula : C13H21FN2O4S

- Molecular Weight : 320.3802 g/mol

The biological activity of tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the cyano group and the fluorosulfonyl moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar piperidine structures possess antimicrobial properties, potentially inhibiting bacterial growth.

- CNS Activity : Due to its ability to cross the blood-brain barrier, it may exhibit central nervous system (CNS) effects, including anxiolytic or sedative properties.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, affecting pharmacokinetics and drug interactions.

Study 1: Antimicrobial Evaluation

In a study evaluating various piperidine derivatives, tert-butyl 4-cyano-4-(2-fluorosulfonylethyl)piperidine-1-carboxylate was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

Study 2: CNS Effects

A behavioral study assessed the anxiolytic effects of this compound in rodent models. Results showed that administration led to significant reductions in anxiety-like behaviors in elevated plus maze tests, suggesting potential for further development as an anxiolytic agent.

Data Table of Biological Activity

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood due to potential HF release from fluorosulfonyl hydrolysis .

- Emergency measures : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

What reaction optimization strategies improve yields in multi-step syntheses involving fluorosulfonyl groups?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates but may hydrolyze fluorosulfonyl groups. Pre-dry solvents over molecular sieves .

- Temperature control : Slow addition of fluorosulfonyl reagents at −10°C minimizes exothermic side reactions (e.g., sulfonate ester formation) .

- Catalysis : Use DMAP or pyridine to accelerate Boc protection steps, reducing reaction time and by-product accumulation .

Which spectroscopic methods are most reliable for confirming the compound’s structure?

Q. Basic

- NMR : ¹H/¹³C NMR identifies piperidine ring protons (δ 3.0–4.0 ppm), tert-butyl groups (δ 1.4 ppm), and fluorosulfonyl environments (¹⁹F NMR, δ −60 to −80 ppm) .

- FTIR : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) groups .

- Mass spectrometry : LC-HRMS (e.g., [M+H⁺]⁺) validates molecular weight and fragmentation patterns .

How can by-products from acidic hydrolysis of the tert-butyl ester be analyzed and mitigated?

Q. Advanced

- Mechanistic insight : Acidic conditions (e.g., HCl/dioxane) hydrolyze the Boc group, but fluorosulfonyl moieties may degrade into HF or sulfonic acids. Monitor pH to avoid over-acidification .

- By-product identification : Use GC-MS or LC-MS to detect sulfonic acid derivatives (e.g., m/z 96 for SO₃H⁻) or piperidine ring-opening products .

- Mitigation : Employ milder acids (e.g., TFA in DCM) and shorter reaction times (<2 hours) to preserve the fluorosulfonyl group .

What methodologies assess the compound’s stability under varying storage conditions?

Q. Advanced

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Fluorosulfonyl groups may hydrolyze, reducing purity .

- Light sensitivity : Expose to UV (254 nm) for 48 hours; monitor color changes (yellowing indicates decomposition) .

- Recommendations : Store under argon at −20°C in amber vials to prevent moisture/light degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.